molecular formula C12H19NO4 B2446938 (1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate CAS No. 1272666-21-3

(1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate

Cat. No.: B2446938
CAS No.: 1272666-21-3
M. Wt: 241.287
InChI Key: TZKBCJZHYHIOEB-IUCAKERBSA-N
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Description

(1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate is a chiral compound that features a cyclopentene ring with a tert-butoxycarbonyl (Boc) protected amino group

Scientific Research Applications

(1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action for this compound was not found in the search results. Understanding the mechanism of action of a compound is crucial in drug discovery and other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a cyclopentene derivative.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the double bond in the cyclopentene ring.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce saturated cyclopentane derivatives.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate: A stereoisomer with different spatial arrangement.

    Methyl 2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate: A similar compound with a saturated cyclopentane ring.

Uniqueness

(1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate is unique due to its specific stereochemistry and the presence of both a Boc-protected amino group and a cyclopentene ring. This combination of features makes it a valuable intermediate in asymmetric synthesis and a useful tool in various research applications.

Properties

IUPAC Name

methyl (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-7-5-6-8(9)10(14)16-4/h5,7-9H,6H2,1-4H3,(H,13,15)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKBCJZHYHIOEB-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C=CCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C=CC[C@@H]1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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